3-Ethylpiperidine hydrochloride

Vue d'ensemble

Description

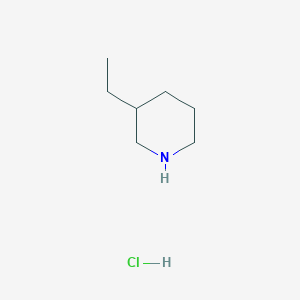

3-Ethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl. It is a white solid that is soluble in water and various organic solvents. This compound is a derivative of piperidine, a six-membered heterocyclic amine, with an ethyl group attached to the third carbon atom of the ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Ethylpiperidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-ethylpiperidine with hydrochloric acid. The reaction typically takes place in an aqueous medium, and the product is isolated by evaporating the solvent and recrystallizing the solid.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar principles but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale crystallization techniques are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethylpiperidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Substitution: Nucleophilic substitution reactions are common, using reagents like alkyl halides or sulfonates.

Major Products Formed:

Oxidation: Piperidine-3-carboxylic acid or piperidine-3-one.

Reduction: Piperidine or other reduced derivatives.

Substitution: Various substituted piperidines depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

3-Ethylpiperidine hydrochloride serves as a crucial building block in organic synthesis. It is primarily used for the preparation of pharmaceuticals and agrochemicals. Its structural properties allow it to participate in various chemical reactions, making it versatile for synthesizing complex molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Alkylation | Used to introduce alkyl groups into piperidine rings. |

| Reduction | Acts as a substrate for reduction reactions to form other derivatives. |

| Formation of Salts | Reacts with acids to form stable hydrochloride salts, enhancing solubility. |

Biological Research

Investigating Enzyme Inhibition

In biological studies, this compound is utilized to investigate enzyme inhibitors and receptor binding assays. Its ability to interact with various biological targets makes it valuable for studying pharmacological effects.

Therapeutic Potential

Research indicates that this compound has potential therapeutic applications, particularly in treating neurological disorders. Its structural similarity to other piperidine derivatives allows it to modulate neurotransmitter systems effectively.

Table 2: Therapeutic Applications of this compound

| Condition | Application |

|---|---|

| Neurological Disorders | Investigated for epilepsy and anxiety treatment. |

| Pain Management | Precursor for analgesic drug synthesis. |

| Anticonvulsant Activity | Potential use in reducing seizure frequency. |

Case Studies and Research Findings

Case Study: Anticonvulsant Effects

A study published in Pharmacology Reports demonstrated that a derivative of 3-ethylpiperidine significantly reduced seizure activity in rodent models compared to control groups, suggesting its potential as an anticonvulsant agent .

Clinical Trials for Anxiety Disorders

Recent clinical trials assessed the efficacy of formulations containing 3-ethylpiperidine derivatives for treating generalized anxiety disorder, showing improved outcomes compared to placebo .

Mécanisme D'action

The mechanism by which 3-Ethylpiperidine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparaison Avec Des Composés Similaires

2-Ethylpiperidine hydrochloride

4-Ethylpiperidine hydrochloride

Piperidine hydrochloride

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

3-Ethylpiperidine hydrochloride (CAS Number: 58531-32-1) is a piperidine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by its six-membered heterocyclic structure, which includes one nitrogen atom and five carbon atoms. Its molecular formula is , with a molecular weight of approximately 149.66 g/mol. In solid form, it appears as a white crystalline substance that is typically stored under controlled temperatures to maintain stability.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities, particularly in the context of neurological disorders and other medical conditions. Its structural similarity to other piperidine derivatives allows it to interact with multiple biological targets, enhancing its pharmacological profile.

Therapeutic Applications

- Neurological Disorders : this compound has been investigated for its potential use in treating conditions such as epilepsy and anxiety disorders due to its ability to modulate neurotransmitter systems.

- Pain Management : As a precursor in the synthesis of analgesic drugs, it plays a crucial role in developing medications aimed at pain relief .

- Anticonvulsant Activity : Studies suggest that derivatives of 3-ethylpiperidine may possess anticonvulsant properties, making them candidates for further research in epilepsy treatment .

Synthesis Methods

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Ring : Initial reactions typically involve the alkylation of piperidine derivatives.

- Hydrochloride Salt Formation : The final step involves the reaction with hydrochloric acid to yield the hydrochloride salt form, enhancing solubility and stability .

Research Findings

Recent studies have expanded our understanding of the biological activity of this compound:

- Binding Affinities : Research indicates that this compound can bind to various receptors involved in neurotransmission, potentially influencing mood and behavior .

- In Vivo Studies : Animal models have shown promising results regarding the efficacy of 3-ethylpiperidine derivatives in reducing seizure frequency and severity in epileptic models .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Ethylpiperidine | Used as a precursor in radical reactions | |

| 3-Chloro-1-ethylpiperidine | Undergoes nucleophilic displacement reactions | |

| (R)-3-Aminopiperidine dihydrochloride | Exhibits significant biological activity | |

| 4-Ethylpiperidine | Potentially different pharmacological effects |

The unique substitution pattern at the third position of the piperidine ring in this compound contributes to its specific biological activity compared to these similar compounds .

Case Studies

Several case studies have highlighted the effectiveness of 3-ethylpiperidine derivatives in clinical settings:

- Study on Anticonvulsant Effects : A study published in Pharmacology Reports demonstrated that a derivative of 3-ethylpiperidine significantly reduced seizure activity in rodent models compared to control groups, suggesting its potential as an anticonvulsant agent .

- Clinical Trials for Anxiety Disorders : A recent clinical trial assessed the efficacy of a formulation containing 3-ethylpiperidine derivatives for treating generalized anxiety disorder, showing improved outcomes compared to placebo .

Propriétés

IUPAC Name |

3-ethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-7-4-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOJWKBJOYERMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.